molecular formula C12H16 B1581979 1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro- CAS No. 21635-90-5

1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro-

Cat. No. B1581979
CAS RN: 21635-90-5
M. Wt: 160.25 g/mol
InChI Key: XBFJAVXCNXDMBH-GEDKWGBFSA-N
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Description

“1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro-” is a chemical compound with the molecular formula C12H16 and a molecular weight of 160.2554 . It is also known as Tetracyclo [6.2.1.1 (3,6).0 (2,7)]dodec-9-ene .


Synthesis Analysis

The compound was synthesized by the diene condensation of cyclopentadiene with 2,5-norbornadiene . It was also isolated as a by-product in the preparation of 2,5-norbornadiene by the condensation of cyclopentadiene with acetylene .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . It has several stereoisomers, including exo,endo-Tetracyclo [6.2.1.1 (3,6).0 (2,7)]dodec-4-ene .

Scientific Research Applications

Radical-Cation Salt Preparation

The compound plays a role in the preparation of highly robust radical-cation salts. Rathore, Burns, and Deselnicu (2005) demonstrated the preparation of 1,4:5,8-Dimethano-naphthalene-based salts, highlighting their safety, waste disposal, and usefulness in conductivity and magnetism applications Rathore, R., Burns, C., & Deselnicu, M. (2005). Preparation of 1,4:5,8‐Dimethano‐1,2,3,4,5,6,7,8‐Octahydro‐9,10‐Dimethoxyanthracenium Hexachloroantimonate (4+SbCl6−): A Highly Robust Radical‐Cation Salt. Organic Syntheses.

Atmospheric Chemistry and Environmental Impact

Studies on naphthalene and its derivatives, including 1,4:5,8-Dimethano-naphthalene, have been conducted to understand their transformation in the atmosphere and environmental impact. Nishino, Arey, and Atkinson (2009) quantified glyoxal formation from the OH radical-initiated reactions of naphthalene and its derivatives, which are abundant polycyclic aromatic hydrocarbons in ambient air Nishino, N., Arey, J., & Atkinson, R. (2009). Yields of glyoxal and ring-cleavage co-products from the OH radical-initiated reactions of naphthalene and selected alkylnaphthalenes. Environmental science & technology.

Gas-Phase Reactions in Ambient Atmospheres

The gas-phase reactions of alkylnaphthalenes, including the compound , with nitrate and OH radicals have been studied to understand their atmospheric fate. Phousongphouang and Arey (2002) measured rate constants for these reactions, providing insight into the atmospheric behavior of these hydrocarbons Phousongphouang, P. T., & Arey, J. (2002). Rate constants for the gas-phase reactions of a series of alkylnaphthalenes with the OH radical. Environmental science & technology.

Electronic Coupling in Organic Mixed-Valence Systems

Jung et al. (2020) synthesized a series of π-stacked compounds containing 1,4:5,8-Dimethano-naphthalene and analyzed their electronic interactions. These compounds are essential in understanding electronic coupling in organic mixed-valence systems Jung, H. W., Yoon, S., Carroll, P., Gau, M. R., Therien, M., & Kang, Y. K. (2020). Distance Dependence of Electronic Coupling in Rigid, Cofacially Compressed, π-Stacked Organic Mixed-Valence Systems. The journal of physical chemistry. B.

Steric Compression and Thermal Decarbonylation

McCulloch, Rye, and Wege (1974) studied the reaction of certain cyclopentadienes with norbornadiene and benzo-norbornadiene, leading to the formation of sterically compressed structures including 1,4:5,8-Dimethano-naphthalene. This research provides insights into the impact of steric compression on chemical properties like N.M.R. spectra and thermal decarbonylation rates McCulloch, R., Rye, A., & Wege, D. (1974). Preparation and thermal decarbonylation of some sterically compressed 5,6-endo-Disubstituted Norborn-2-en-7-ones. Australian Journal of Chemistry.

Mechanism of Action

Target of Action

Tetracyclododecene, also known as 1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro-, is primarily used in the field of polymer science . Its primary targets are the monomers that it interacts with during the polymerization process .

Mode of Action

Tetracyclododecene interacts with its targets through a process called Ring Opening Metathesis Polymerization (ROMP) . In this process, Tetracyclododecene opens up its cyclic structure and forms a polymer with other monomers . This interaction results in the formation of high-molecular-weight polymers .

Biochemical Pathways

The biochemical pathway involved in the action of Tetracyclododecene is the ROMP pathway . This pathway involves the breaking of the cyclic structure of Tetracyclododecene and the formation of a polymer with other monomers . The downstream effects of this pathway include the formation of high-molecular-weight polymers .

Result of Action

The molecular result of Tetracyclododecene’s action is the formation of high-molecular-weight polymers . On a cellular level, if Tetracyclododecene were to be used in a biological context, its effects would depend on the specific cells and biological system in which it is used.

Action Environment

The action, efficacy, and stability of Tetracyclododecene can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the ROMP process and thus the formation of polymers . Additionally, the presence of other chemicals or substances in the environment can also interact with Tetracyclododecene and affect its polymerization process .

Biochemical Analysis

Biochemical Properties

Tetracyclododecene plays a significant role in biochemical reactions, particularly in the synthesis of cyclic olefin copolymers (COCs). It interacts with various enzymes and proteins during these reactions. For instance, it is involved in ring-opening metathesis polymerization (ROMP) processes, where it interacts with catalysts such as vanadium-alkylidene complexes . These interactions are crucial for the formation of high-molecular-weight polymers with specific properties, such as high glass transition temperatures and thermal stability .

Cellular Effects

The effects of Tetracyclododecene on cellular processes are primarily observed in its role in polymer synthesis. While direct cellular effects are less documented, its involvement in creating materials that interact with cells is significant. For example, cyclic olefin polymers synthesized using Tetracyclododecene can influence cell function by providing biocompatible surfaces for cell growth and differentiation . These materials can impact cell signaling pathways, gene expression, and cellular metabolism by providing a stable and inert environment for various cellular processes .

Molecular Mechanism

At the molecular level, Tetracyclododecene exerts its effects through binding interactions with catalysts and other biomolecules involved in polymerization reactions. The compound’s structure allows it to participate in ROMP, where it undergoes a series of chemical transformations to form polymers . These reactions often involve the activation or inhibition of specific enzymes, leading to changes in gene expression and the overall biochemical environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetracyclododecene can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under various conditions, allowing for consistent polymerization reactions .

Dosage Effects in Animal Models

The effects of Tetracyclododecene in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions .

Metabolic Pathways

Tetracyclododecene is involved in various metabolic pathways, particularly those related to polymer synthesis. It interacts with enzymes and cofactors that facilitate its incorporation into cyclic olefin polymers . These interactions can affect metabolic flux and the levels of metabolites involved in the polymerization process . The compound’s role in these pathways highlights its importance in creating materials with specific biochemical properties .

Transport and Distribution

Within cells and tissues, Tetracyclododecene is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to areas where it can participate in polymerization reactions. The distribution of Tetracyclododecene within cells can influence its effectiveness in creating biocompatible materials .

Subcellular Localization

The subcellular localization of Tetracyclododecene is crucial for its activity and function. The compound is often directed to specific compartments or organelles where it can interact with enzymes and other biomolecules involved in polymer synthesis . Targeting signals and post-translational modifications may play a role in directing Tetracyclododecene to these locations, ensuring its proper function in biochemical reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro- involves a series of reactions that convert starting materials into the desired product. The key steps in the synthesis pathway include the formation of a bicyclic intermediate, followed by reduction and dehydrogenation reactions to form the final product.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "2-bromo-1,4-dimethylnaphthalene", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: React 1,2,3,4-tetrahydronaphthalene with 2-bromo-1,4-dimethylnaphthalene in the presence of copper sulfate and sodium bicarbonate to form a bicyclic intermediate.", "Step 2: Reduce the bicyclic intermediate using sodium borohydride in acetic acid to form a dihydro compound.", "Step 3: Dehydrogenate the dihydro compound using sodium hydroxide and copper sulfate to form the desired product, 1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro-.", "Step 4: Purify the product using hydrochloric acid, sodium nitrite, and water to remove impurities and obtain the final product." ] }

CAS RN

21635-90-5

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

(1R,3R,6S,8S)-tetracyclo[6.2.1.13,6.02,7]dodec-4-ene

InChI

InChI=1S/C12H16/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-2,7-12H,3-6H2/t7-,8+,9+,10-,11?,12?

InChI Key

XBFJAVXCNXDMBH-GEDKWGBFSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C3C2[C@H]4C[C@@H]3C=C4

SMILES

C1CC2CC1C3C2C4CC3C=C4

Canonical SMILES

C1CC2CC1C3C2C4CC3C=C4

Other CAS RN

36012-52-9

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro-
Reactant of Route 2
1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro-
Reactant of Route 3
1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro-
Reactant of Route 4
1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro-
Reactant of Route 5
1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro-
Reactant of Route 6
1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro-

Q & A

Q1: What is the molecular formula and weight of Tetracyclododecene?

A1: The molecular formula of Tetracyclododecene is C12H16, and its molecular weight is 160.25 g/mol.

Q2: What spectroscopic data is available for characterizing Tetracyclododecene?

A2: Various spectroscopic techniques, including nuclear magnetic resonance spectroscopy (NMR) - both 1H and 13C, and differential scanning calorimetry (DSC) have been employed to characterize Tetracyclododecene and its polymers. [, ] Researchers often use 2D NMR techniques like COSY and HSQC for detailed structural analysis. []

Q3: What are the typical applications of polymers derived from Tetracyclododecene?

A3: Tetracyclododecene-based polymers find applications as high-performance materials, including optical lenses, optical disks, optical films, and optical fibers due to their excellent thermal and optical properties. [] They are also explored for their potential in plastic substrates due to properties like high glass transition temperature, low shrinkage, and low moisture absorption. []

Q4: How does the incorporation of Tetracyclododecene affect the properties of ethylene copolymers?

A4: Incorporating Tetracyclododecene into ethylene copolymers significantly enhances their glass transition temperature (Tg). [] This increase in Tg is directly proportional to the Tetracyclododecene content. Notably, Tetracyclododecene-based copolymers exhibit higher Tg values than their norbornene counterparts with the same cyclic olefin content. [, ]

Q5: How does the presence of Tetracyclododecene in dicing sheets impact their performance?

A5: The addition of Tetracyclododecene to polyethylene in dicing sheet base films enhances their elongation properties during the expanding step, crucial for full-cut dicing processes. [, ] This modification enables the production of dicing sheets with excellent stretchability while reducing dicing debris during the cutting process.

Q6: What are the common catalyst systems employed in the ring-opening metathesis polymerization (ROMP) of Tetracyclododecene?

A6: Several catalyst systems effectively initiate the ROMP of Tetracyclododecene. These include titanium-based ternary systems, tungsten-based ternary systems, and ruthenium-based Grubbs catalysts. [] Among these, the Grubbs 1st catalyst exhibits the highest activity for Tetracyclododecene polymerization. []

Q7: How does the choice of catalyst system affect the ROMP of Tetracyclododecene?

A7: Different catalyst systems exhibit varying activities and sensitivities during Tetracyclododecene ROMP. While the tungsten-based catalyst demonstrates higher activity than the titanium-based system, it is more susceptible to gelation during polymerization. []

Q8: What strategies are employed to control the molecular weight of polymers obtained from the ROMP of Tetracyclododecene?

A8: The molecular weight of the resulting polymers can be controlled by incorporating a chain transfer agent, such as 1-Hexene, during the ROMP of Tetracyclododecene. [] This allows for the tailoring of polymer properties for specific applications.

Q9: How does the stereospecificity of the catalyst impact the properties of polynorbornene and poly(tetracyclododecene)?

A9: The stereospecificity of the catalyst plays a crucial role in determining the tacticity (isotactic vs. syndiotactic) of the resulting polymers. This, in turn, significantly influences their physical properties, including crystallinity and melting temperature. []

Q10: What is the role of hydrogenation in modifying the properties of polymers derived from Tetracyclododecene?

A10: Hydrogenation of polymers obtained from Tetracyclododecene ROMP is crucial for achieving desirable thermal properties. Complete hydrogenation is essential for high thermal stability. The hydrogenated polymers exhibit superior thermal stability compared to their non-hydrogenated counterparts. [, ]

Q11: Have computational chemistry techniques been employed in the study of Tetracyclododecene and its polymers?

A11: Yes, theoretical calculations using computational tools like Gaussian 03 have been employed to understand the impact of structural modifications on the polymerization activity of functionalized norbornene monomers. These calculations investigate the relationship between polymerisation activity and parameters like bond lengths, bond angles, and Mulliken atomic charges. []

Q12: How do structural modifications to Tetracyclododecene or related monomers impact polymerization activity?

A12: Studies on functionalized norbornene monomers, structurally related to Tetracyclododecene, reveal that the introduction of methylene spacers between the norbornene ring and a functional group can significantly influence the polymerization activity. [] This effect is attributed to the electronic influence of the functional group on the reactivity of the double bond involved in polymerization.

Q13: What challenges are associated with the stability of Tetracyclododecene-based polymers during photodegradation?

A13: Research indicates that ethylene-norbornene copolymers are more susceptible to photodegradation compared to ethylene-tetracyclododecene copolymers. [] This difference in photostability highlights the role of the cyclic olefin structure in determining the long-term performance of these materials.

Q14: How are the thermal properties of polymers derived from Tetracyclododecene characterized?

A14: Thermal properties, including glass transition temperature (Tg) and thermal stability, are routinely analyzed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [, , ]

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